Tyrosinase Inhibition Potency of 2-(4-Hydroxyphenyl) Thiazolidine-4-carboxamide (Compound 3c) vs. Kojic Acid
The N-phenyl-1,3-thiazolidine-4-carboxamide derivative, 2-(4-hydroxyphenyl)-N-phenylthiazolidine-4-carboxamide (compound 3c), demonstrates competitive tyrosinase inhibition with an IC50 of 16.5 ± 0.37 µM in a mushroom tyrosinase assay. This is a significant finding as it establishes a baseline potency for this class of compound [1]. While the study does not directly compare 3c to kojic acid under identical experimental conditions, kojic acid is widely reported as a standard tyrosinase inhibitor with IC50 values typically in the range of 10-30 µM, placing compound 3c within a comparable potency range [1]. The importance of this data lies in confirming that specific substitution on the core scaffold can achieve inhibitor potency on par with established standards, guiding further optimization [1].
| Evidence Dimension | Tyrosinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 16.5 ± 0.37 µM |
| Comparator Or Baseline | Kojic acid (typical IC50 range: 10-30 µM) |
| Quantified Difference | Comparable potency; within the same order of magnitude as the standard inhibitor. |
| Conditions | In vitro mushroom tyrosinase assay; compound concentration series. |
Why This Matters
This confirms the thiazolidine-4-carboxamide scaffold's viability as a tyrosinase inhibitor, justifying its selection for medicinal chemistry programs focused on hyperpigmentation.
- [1] Rasheed, S.; et al. Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. Pharmaceuticals 2023, 16(6), 835. DOI: 10.3390/ph16060835 View Source
